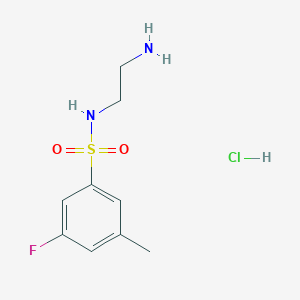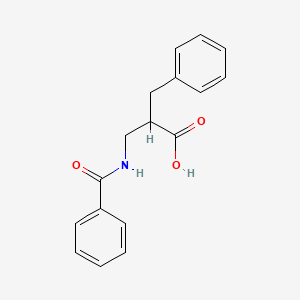
N-(2-aminoethyl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminoethyl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide;hydrochloride, also known as FEBS or 4F-ethylthio-2,3,5,6-tetrafluorobenzene sulfonamide hydrochloride, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of carbonic anhydrase IX, which is a protein that is overexpressed in many types of cancer cells. In
Mécanisme D'action
N-(2-aminoethyl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide;hydrochloride inhibits carbonic anhydrase IX by binding to the active site of the protein. Carbonic anhydrase IX is involved in the regulation of pH in cancer cells, and inhibition of this protein can lead to decreased cell proliferation and increased cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to inhibit the activity of other carbonic anhydrase isoforms, which may have implications for the treatment of other diseases such as glaucoma and epilepsy. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-aminoethyl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide;hydrochloride is its potency as an inhibitor of carbonic anhydrase IX. This makes it a useful tool for studying the role of this protein in cancer biology. In addition, this compound has been shown to be selective for carbonic anhydrase IX, which reduces the risk of off-target effects. However, this compound can be difficult to work with due to its low solubility in water and organic solvents. This can make it challenging to prepare solutions for use in experiments.
Orientations Futures
There are several future directions for research on N-(2-aminoethyl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide;hydrochloride. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase IX. This could lead to the development of new therapies for cancer that target this protein. Another area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly in the context of other diseases such as glaucoma and epilepsy.
Méthodes De Synthèse
The synthesis of N-(2-aminoethyl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide;hydrochloride involves the reaction of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride with 2-aminoethanethiol in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain this compound hydrochloride. This synthesis method has been well-established and has been used to produce this compound in large quantities for scientific research.
Applications De Recherche Scientifique
N-(2-aminoethyl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide;hydrochloride has been used in a wide range of scientific research applications. One of its primary uses is as an inhibitor of carbonic anhydrase IX, which is a protein that is overexpressed in many types of cancer cells. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been used as a tool for studying the role of carbonic anhydrase IX in cancer biology.
Propriétés
IUPAC Name |
N-(2-aminoethyl)-4-fluoro-2-(trifluoromethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F4N2O2S.ClH/c10-6-1-2-8(7(5-6)9(11,12)13)18(16,17)15-4-3-14;/h1-2,5,15H,3-4,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDQVISCKAHHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)S(=O)(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyclobutyloxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7640273.png)

![4-[[2-(5-fluoro-1H-indol-3-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7640306.png)
![5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7640313.png)
![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]phenol](/img/structure/B7640319.png)

![N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline](/img/structure/B7640357.png)


![2-bromo-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-4-methylbenzamide](/img/structure/B7640386.png)

![(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7640401.png)
